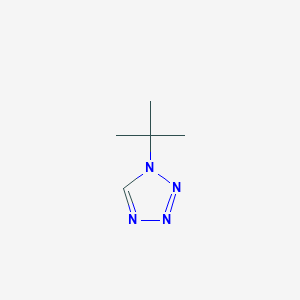
1H-tetrazole, 1-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 1-(1,1-dimethylethyl)- is a synthetic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, known for their high nitrogen content and stability under various conditions. Tetrazoles have significant applications in medicinal chemistry, materials science, and coordination chemistry .
Preparation Methods
The synthesis of 1H-tetrazole, 1-(1,1-dimethylethyl)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts. Various methods have been developed to optimize this synthesis:
Catalytic Reactions: Using catalysts like zinc salts, the reaction of sodium azide with nitriles can proceed efficiently in water.
Microwave-Assisted Synthesis: This method accelerates the reaction, allowing for the conversion of nitriles into tetrazoles in a shorter time frame.
Heterogeneous Catalysis: Utilizing catalysts such as silica-supported sodium hydrogen sulfate, the synthesis can be carried out under mild conditions.
Industrial production methods often employ these optimized synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1H-Tetrazole, 1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers, releasing nitrogen oxides.
Reduction: Can be reduced under specific conditions, although less common.
Substitution: Undergoes substitution reactions with acidic materials, releasing heat and toxic gases.
Common reagents used in these reactions include sodium azide, zinc salts, and various catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Tetrazole, 1-(1,1-dimethylethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-tetrazole, 1-(1,1-dimethylethyl)- involves its ability to stabilize negative charges through delocalization. This property makes it an effective ligand in coordination chemistry and a versatile pharmacophore in medicinal chemistry . The compound interacts with molecular targets through its nitrogen atoms, influencing various biochemical pathways.
Comparison with Similar Compounds
1H-Tetrazole, 1-(1,1-dimethylethyl)- can be compared with other tetrazole derivatives:
5-Substituted Tetrazoles: These compounds have similar stability and reactivity but differ in their specific substituents and applications.
1,5-Disubstituted Tetrazoles: These compounds have two substituents, offering different chemical properties and uses.
The uniqueness of 1H-tetrazole, 1-(1,1-dimethylethyl)- lies in its specific substituent, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
110840-25-0 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-tert-butyltetrazole |
InChI |
InChI=1S/C5H10N4/c1-5(2,3)9-4-6-7-8-9/h4H,1-3H3 |
InChI Key |
LIPNKVIYXXBICY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
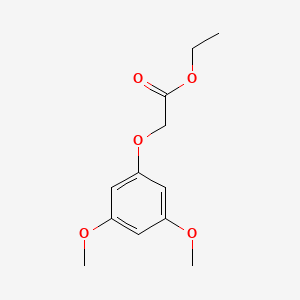
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
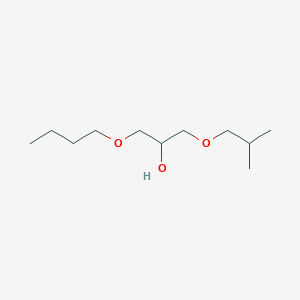
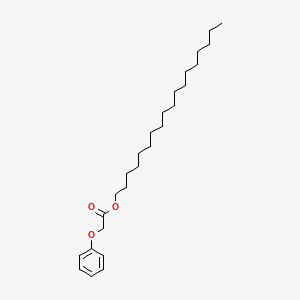
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
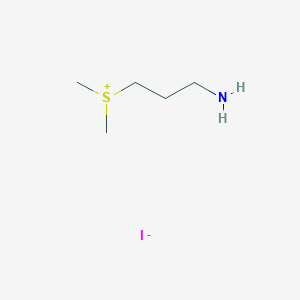

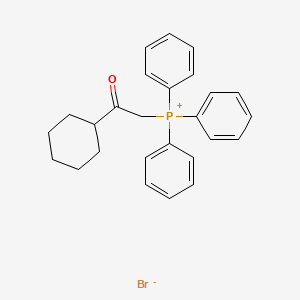
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)
